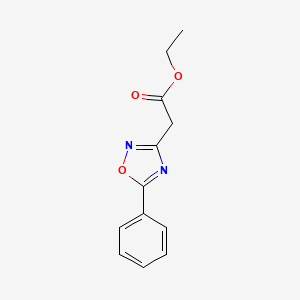

Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-11(15)8-10-13-12(17-14-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOOPCCRWDHSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NOC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate is a type of oxadiazole derivative. Oxadiazoles are known to have a broad spectrum of biological activities, including anticancerIt’s worth noting that oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy.

Mode of Action

For instance, some oxadiazole derivatives have been found to inhibit enzymes or interact with receptors, leading to changes in cellular processes.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy. Additionally, oxadiazoles are known to act as peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. These interactions highlight the potential of this compound in modulating biochemical pathways and therapeutic applications.

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, oxadiazole derivatives have demonstrated anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound may also affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Oxadiazoles are known to bind to the active sites of enzymes, thereby inhibiting their activity. Additionally, this compound may interact with transcription factors, leading to alterations in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that oxadiazole derivatives exhibit varying degrees of stability under different conditions. Long-term exposure to this compound may result in sustained inhibition of target enzymes and prolonged alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Oxadiazole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes influence the bioavailability and pharmacokinetics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing the therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for its interaction with target biomolecules and subsequent biochemical effects.

Biological Activity

Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS No. | 3966-96-9 |

| Molecular Formula | C12H11N3O3 |

| Molecular Weight | 229.23 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC(=O)CC1=NOC(=N1)N |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing the oxadiazole ring can inhibit specific enzymes or receptors involved in critical biological pathways. For instance, it may exhibit anticancer effects by inhibiting enzymes related to DNA synthesis and cell proliferation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including this compound. A study published in Nature reported that oxadiazole compounds displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with some derivatives showing effectiveness against vancomycin-resistant strains .

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) for this compound against various pathogens has been determined in several studies. For example:

| Pathogen | MIC (μg/mL) |

|---|---|

| C. difficile | 6 |

| E. faecium | 4 |

These findings indicate that the compound possesses significant antibacterial properties comparable to established antibiotics like vancomycin .

Case Study 1: Anticancer Activity

In a study focused on the anticancer potential of oxadiazole derivatives, this compound was examined for its ability to induce apoptosis in cancer cell lines. The results showed that at concentrations above 10 μM, the compound significantly reduced cell viability in PC3 prostate cancer cells through apoptosis induction mechanisms .

Case Study 2: Anti-inflammatory Properties

Another research highlighted the anti-inflammatory effects of this compound in a murine model of inflammation. The compound demonstrated a reduction in pro-inflammatory cytokines and markers such as TNF-alpha and IL-6 after treatment at doses of 20 mg/kg body weight .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxadiazole derivatives:

| Compound | Biological Activity |

|---|---|

| Ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate | Moderate antibacterial activity |

| Ethyl 2-(5-nitro-1,2,4-oxadiazol-3-yl)acetate | Enhanced reactivity but lower antimicrobial activity |

| Ethyl 2-(5-methylthio -1,2,4 -oxadiazol -3 - yl ) acetate | Significant anticancer activity |

This comparison illustrates that the phenyl substitution on the oxadiazole ring enhances stability and potentially broadens the spectrum of biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their substituent effects:

Key Observations:

- Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl group in the analog from enhances metabolic resistance and electronic withdrawal, making the oxadiazole ring more electrophilic.

- Ester Modifications: Replacement of the ethyl ester with a tert-butyl group (as in ) introduces steric hindrance, which may slow hydrolysis and prolong half-life in vivo .

Antimicrobial Activity

- The hydroxyphenyl substituent in these analogs enhances antibacterial efficacy, likely due to improved target binding via hydrogen bonding .

- 1,3,4-Oxadiazole Isomers: Compounds like Ethyl 2-(5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate () show distinct activity profiles due to differences in ring tautomerism and electronic properties compared to 1,2,4-oxadiazoles .

Antiviral and Anti-Cancer Potential

- Boronic acid derivatives (e.g., [2-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid, ) are utilized in Suzuki-Miyaura cross-coupling reactions, highlighting applications in targeted drug delivery systems .

Preparation Methods

Reaction Scheme (Generalized):

$$

\text{Nitrile} + \text{Ketone} \xrightarrow[\text{50–150 °C}]{\text{Fe(NO}3)3} \text{1,2,4-oxadiazole derivative}

$$

For the target compound, the nitrile would be an appropriate ethyl cyanoacetate derivative, and acetophenone would provide the phenyl substituent.

Key Features:

| Parameter | Optimal Range/Value | Notes |

|---|---|---|

| Reaction temperature | 56–80 °C | Maintains high yield |

| Reaction time | 18–22 hours | Shorter or longer times reduce yield |

| Nitrile equivalents | 10.0–50.0 mol equiv. per Fe(NO3)3 | Outside this range lowers yield |

| Ketone equivalents | 2.5–10.0 mol equiv. per Fe(NO3)3 | Acetophenone preferred for phenyl group |

| Solvent | Acetone or acetophenone | Acetophenone gives higher yields |

| Pressure | Ambient or slight overpressure | Flexible |

Yield and Characterization:

- Using this method, 3-benzoyl-5-methyl-1,2,4-oxadiazole derivatives were obtained with yields up to 95%.

- The target compound this compound can be analogously prepared by substituting appropriate nitriles and ketones.

- Structural confirmation is achieved through IR spectroscopy, showing characteristic absorptions (e.g., 1713, 1681, 1581 cm⁻¹), NMR, and mass spectrometry.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | Environmental Impact |

|---|---|---|---|---|

| Classical amidoxime cyclodehydration | Well-established, versatile | Multi-step, moderate yields | Moderate (50–70%) | Generates chemical wastes |

| Ammonium cerium nitrate method | One-step synthesis | Toxic cerium waste, costly waste treatment | Variable, often moderate | High (toxic waste) |

| Iron(III) nitrate catalysis | One-step, high yield, eco-friendly | Requires longer reaction times | High (up to 95%) | Low (no toxic waste) |

Experimental Notes and Recommendations

- Reagent Purity: Commercially available nitriles, ketones, and iron(III) nitrate can be used without extensive purification.

- Reaction Monitoring: TLC or GC can be used to monitor reaction progress.

- Work-up: After reaction completion, excess solvents can be removed by distillation, and the product can be purified by recrystallization or chromatography.

- Scale-up: The method is suitable for scale-up due to its simplicity and environmental advantages.

Summary Table of Key Reaction Conditions for 1,2,4-Oxadiazole Derivatives Preparation

| Entry | Nitrile (R2) | Ketone | Fe(NO3)3 (mmol) | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Acetonitrile (methyl) | Acetophenone | 1.0 | 80 | 20 | 95 | High yield with phenyl ring |

| 2 | Ethyl cyanoacetate | Acetophenone | 1.0 | 75 | 18 | ~90 | Suitable for ethyl acetate moiety |

| 3 | Various alkyl nitriles | Acetone | 1.0 | 56 | 22 | 80–90 | Lower yield than acetophenone |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate, and how can reaction efficiency be monitored?

- Methodological Answer : A common approach involves coupling 5-phenyl-1,2,4-oxadiazole derivatives with ethyl chloroacetate under reflux conditions using triethylamine as a base. Reaction progress can be monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases . For improved yields, microwave-assisted synthesis (e.g., 60–100°C, 30–60 min) reduces side reactions and enhances regioselectivity .

Q. How can the compound’s purity be validated post-synthesis?

- Methodological Answer : Purification via silica gel column chromatography (60–120 mesh) using ethyl acetate/hexane (1:3 to 1:1 v/v) effectively isolates the product. Confirm purity using HPLC (C18 column, acetonitrile/water gradient) or by analyzing melting points and spectral consistency (¹H/¹³C NMR, IR) .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodological Answer :

- ¹H NMR : Identify oxadiazole proton environments (δ 8.1–8.5 ppm for aromatic protons) and ester methyl/methylene groups (δ 1.2–4.3 ppm).

- IR : Confirm C=O stretches (ester: ~1740 cm⁻¹; oxadiazole: ~1600 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 273.0872 for C₁₂H₁₂N₂O₃) validates molecular formula .

Advanced Research Questions

Q. How does the electronic nature of the oxadiazole ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-deficient oxadiazole ring facilitates Suzuki-Miyaura coupling with arylboronic acids. Use Pd(PPh₃)₄ (3 mol%), K₂CO₃ in DMF/H₂O (10:1 v/v) at 100°C for 12 h to introduce substituents at the phenyl group. Monitor regioselectivity via LC-MS to avoid over-functionalization .

Q. What are the stability challenges of this compound under acidic/basic conditions, and how can degradation be mitigated?

- Methodological Answer : The oxadiazole ring is prone to hydrolysis under strong acids (e.g., HCl) or bases (e.g., NaOH). Stability studies (pH 1–14, 25–60°C) show optimal stability at pH 6–7. Use buffered solvents (e.g., phosphate buffer) during biological assays to prevent decomposition .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the oxadiazole core as a hydrogen-bond acceptor. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps to identify reactive sites for target binding .

Q. What strategies improve solubility for in vitro assays without compromising activity?

- Methodological Answer : Co-solvent systems (e.g., DMSO/PEG 400) enhance aqueous solubility. Alternatively, synthesize prodrugs by replacing the ethyl ester with hydrophilic groups (e.g., glycine conjugates), then assess bioavailability via Caco-2 cell permeability assays .

Data Contradictions and Resolution

- Synthesis Yield Variability : reports ~70% yields for conventional reflux, while microwave methods () achieve >85%. Contradiction arises from reaction time and energy input. Resolution: Optimize via controlled temperature gradients and inert atmospheres.

- Stability in Polar Solvents : While claims solubility in DMSO/DMF, notes oxadiazole ring instability in prolonged polar exposure. Resolution: Limit storage in polar solvents to <24 h and validate stability via UV-Vis spectroscopy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.